molecular formula C15H20F3NO4S2 B2779338 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine CAS No. 1796970-48-3

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine

Cat. No.: B2779338
CAS No.: 1796970-48-3
M. Wt: 399.44
InChI Key: TUYMVDXWGDKEIM-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Isobutylsulfonyl Group: This step involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethylbenzylsulfonyl Group: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzylsulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfone functionality.

    Isobutyl Sulfone: Shares the isobutylsulfonyl group.

    Azetidine Derivatives: Compounds with the azetidine ring structure.

Uniqueness

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYMVDXWGDKEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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